molecular formula C4HBrCl2N2 B3320036 3-Bromo-4,5-dichloropyridazine CAS No. 120258-54-0

3-Bromo-4,5-dichloropyridazine

Cat. No.: B3320036
CAS No.: 120258-54-0
M. Wt: 227.87 g/mol
InChI Key: KBMSYPKWKUVIOE-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichloropyridazine (CAS 120258-54-0) is a halogenated pyridazine derivative with the molecular formula C₄HBrCl₂N₂ and a molecular weight of 227.87 g/mol . It belongs to the pyridazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen substituents (bromine at position 3 and chlorine at positions 4 and 5). Its purity is typically listed as 95%, and it is available on demand for specialized synthetic applications .

Properties

IUPAC Name

3-bromo-4,5-dichloropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-4-3(7)2(6)1-8-9-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSYPKWKUVIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720866
Record name 3-Bromo-4,5-dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120258-54-0
Record name 3-Bromo-4,5-dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichloropyridazine typically involves halogenation reactions. One common method starts with 3,6-dichloropyridazine as the precursor. The process involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar halogenation steps but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dichloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids/esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis
3-Bromo-4,5-dichloropyridazine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its halogenated structure allows for various substitution reactions, making it a versatile intermediate in organic synthesis. For instance, it can undergo nucleophilic substitutions where the bromine and chlorine atoms are replaced with different functional groups, facilitating the creation of diverse chemical entities.

Reactivity and Coupling Reactions
The compound participates in several types of reactions:

  • Substitution Reactions : The halogen atoms can be substituted with nucleophiles.
  • Oxidation and Reduction : It can change oxidation states through redox reactions.
  • Coupling Reactions : Particularly, it is involved in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit specific biological targets, leading to cytotoxic effects on cancer cells. For example, its derivatives have been investigated for their ability to inhibit kinases that are often overactive in cancerous cells .

Mechanism of Action
The mechanism through which this compound exerts its biological effects often involves enzyme inhibition or receptor modulation. This interaction can lead to altered cellular signaling pathways, contributing to its therapeutic potential.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound has been explored as a precursor for drug development. Its structure allows for modifications that can enhance pharmacological properties. Notably, it has been studied for developing kinase inhibitors and other therapeutic agents aimed at treating various diseases .

Industrial Applications

Agrochemicals and Materials Science
The compound is also utilized in the production of agrochemicals due to its efficacy in pest control formulations. Additionally, its unique electronic properties make it suitable for applications in materials science, including organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Case Studies

Study Application Findings
Kauffmann et al.Reaction MechanismsInvestigated the reactivity of halogenated pyridazines and their potential intermediates in organic synthesis .
Maki et al.Drug DevelopmentProposed this compound as an intermediate in synthesizing novel therapeutic agents with enhanced activity against cancer cells .
Photoinduced Alkylation StudyFunctionalizationDeveloped a photochemical protocol for the alkylation of diazines using this compound as a substrate .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichloropyridazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6)

  • Molecular Formula : C₄HBrCl₂N₂O
  • Key Differences: Incorporates an oxygen atom at position 3, forming a pyridazinone ring.
  • This modification may influence its applicability in drug design, where hydrogen-bond donors/acceptors are critical .

4-Bromo-6-chloropyridazin-3(2H)-one (CAS 933041-13-5)

  • Molecular Formula : C₄H₂BrClN₂O
  • Key Differences : Bromine and chlorine substituents are positioned at 4 and 6, respectively, with a ketone at position 3.
  • Implications : Positional isomerism affects electronic distribution and steric hindrance, which may alter nucleophilic substitution patterns compared to this compound .

4,5-Dibromopyridazin-3(2H)-one (CAS 5788-58-9)

  • Molecular Formula : C₄H₂Br₂N₂O
  • Key Differences : Contains bromine at both 4 and 5 positions instead of chlorine.
  • Implications : The increased atomic radius and electronegativity of bromine (vs. chlorine) may enhance electrophilic reactivity, making this compound more prone to aryl-halogen bond cleavage in cross-coupling reactions .

Non-Pyridazine Halogenated Compounds

Ethyl 3-bromo-4,5-dichlorobenzoate (CAS 1160574-85-5)

  • Molecular Formula : C₉H₆BrCl₂O₂
  • Key Differences : A benzoate ester with halogen substituents on the aromatic ring.
  • Implications: The benzene core and ester group confer distinct electronic and steric properties, reducing ring strain compared to pyridazine.

3-Bromo-4,5-difluoroaniline (CAS 875664-41-8)

  • Molecular Formula : C₆H₄BrF₂N
  • Key Differences : Aniline derivative with fluorine substituents.
  • Implications : Fluorine’s high electronegativity and small atomic size enhance metabolic stability, making this compound relevant in medicinal chemistry. However, the absence of a heterocyclic ring limits direct comparability to pyridazine derivatives .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties/Applications
This compound Pyridazine C₄HBrCl₂N₂ 227.87 120258-54-0 Building block for synthesis
6-Bromo-4,5-dichloro-3(2H)-pyridazinone Pyridazinone C₄HBrCl₂N₂O 243.88 933041-14-6 Enhanced polarity for drug design
4,5-Dibromopyridazin-3(2H)-one Pyridazinone C₄H₂Br₂N₂O 265.88 5788-58-9 High electrophilic reactivity
Ethyl 3-bromo-4,5-dichlorobenzoate Benzoate C₉H₆BrCl₂O₂ 308.96 1160574-85-5 Discontinued due to stability issues
3-Bromo-4,5-difluoroaniline Aniline C₆H₄BrF₂N 208.00 875664-41-8 Metabolic stability for pharmaceuticals

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromo-4,5-dichloropyridazine, and how can purity be validated?

  • Methodological Answer : The synthesis of halogenated pyridazines typically involves sequential halogenation under controlled conditions. For bromination, electrophilic substitution using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) is common. Chlorination may employ POCl₃ or SOCl₂. Post-synthesis, purity validation requires HPLC (>95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity and absence of regioisomers . Flash chromatography with ethyl acetate/hexane gradients is recommended for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while ¹³C NMR confirms carbon framework and halogen substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₄H₂BrCl₂N₂).
  • HPLC : Quantifies purity and detects trace byproducts using reverse-phase C18 columns and UV detection at 254 nm .

Q. How should reaction conditions be optimized to minimize byproducts during pyridazine halogenation?

  • Methodological Answer :

  • Temperature Control : Maintain ≤60°C during bromination to avoid overhalogenation .
  • Solvent Selection : Use DMF for bromine activation or dichloromethane (DCM) for chlorination to enhance selectivity .
  • Stoichiometry : Limit halogenating agents to 1.1–1.3 equivalents to prevent dihalogenation .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during the synthesis of halogenated pyridazines?

  • Methodological Answer : Yield inconsistencies often stem from competing reaction pathways (e.g., radical vs. ionic mechanisms). Systematic analysis includes:

  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediate bottlenecks .
  • Byproduct Profiling : Use LC-MS to characterize side products and adjust stoichiometry or catalysts accordingly .
  • Statistical Validation : Apply ANOVA to compare yield reproducibility across ≥3 independent trials .

Q. What strategies improve regioselective bromination in polychlorinated pyridazine systems?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Directing Groups : Introduce temporary protecting groups (e.g., -OMe) to steer bromine to meta positions .
  • Lewis Acid Catalysts : Use FeCl₃ or AlCl₃ to polarize Br₂, enhancing electrophilic attack at electron-deficient sites .
  • Computational Modeling : DFT calculations predict charge distribution and reactive sites (e.g., C-3 vs. C-6 bromination) .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The electron-withdrawing Cl and Br substituents activate the pyridazine ring for Pd-catalyzed coupling. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (aq.) at 80°C .
  • Negishi Coupling : Prioritize Zn-based reagents for sp²-hybridized carbons; monitor steric hindrance from adjacent halogens .

Data Analysis and Contradiction Resolution

Q. How can researchers statistically validate the reproducibility of synthesis protocols for halogenated heterocycles?

  • Methodological Answer :

  • Triangulation : Cross-validate results using HPLC, NMR, and independent synthetic routes .
  • Error Analysis : Calculate relative standard deviation (RSD) for yields and purity across replicates .
  • Control Experiments : Compare outcomes with analogous compounds (e.g., 3-Bromo-5-fluoro-4-hydroxybenzaldehyde) to isolate variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4,5-dichloropyridazine
Reactant of Route 2
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